molecular formula C9H15N3O B2440076 (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime CAS No. 64921-57-9

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime

Cat. No.: B2440076
CAS No.: 64921-57-9
M. Wt: 181.239
InChI Key: BWXVWKXPUPYLTK-UHFFFAOYSA-N
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Description

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic groups

Properties

IUPAC Name

(NE)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-9(2,3)8(11-13)7-12-6-4-5-10-12/h4-6,13H,7H2,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXVWKXPUPYLTK-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NO)CN1C=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=N\O)/CN1C=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to (2Z)-3,3-Dimethyl-1-(1H-Pyrazol-1-yl)Butan-2-One Oxime

Stepwise Synthesis via Ketone Intermediate

The preparation typically follows a two-step protocol: (1) synthesis of the ketone precursor, 3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one, and (2) oximation to yield the target oxime.

Synthesis of 3,3-Dimethyl-1-(1H-Pyrazol-1-yl)Butan-2-One

The ketone is synthesized via a Claisen-Schmidt condensation, adapted from methods reported in heterocyclic chemistry. Ethyl 1H-pyrazole-3-carboxylate derivatives react with methyl ketones under basic conditions. For instance, metallic sodium in anhydrous toluene facilitates deprotonation and nucleophilic attack, forming the β-keto intermediate.

Representative Procedure
A solution of ethyl 1H-pyrazole-3-carboxylate (12.01 mmol) in toluene is treated with metallic sodium (15.21 mmol) at 0°C, followed by addition of 3,3-dimethylbutan-2-one. After stirring at room temperature for 7 days, the mixture is acidified, extracted with dichloromethane, and concentrated. Crystallization from ethanol yields the ketone.

Oximation Reaction

The ketone undergoes oximation using hydroxylamine hydrochloride. In ethanol, the ketone (10 mmol) is refluxed with hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) for 6 hours. The reaction is monitored by TLC, and the product is isolated via filtration and recrystallized from hexane/ethyl acetate.

Optimization Notes

  • Solvent Selection : Ethanol ensures solubility of both hydrophilic (hydroxylamine) and hydrophobic (ketone) components.
  • Temperature : Reflux (~78°C) accelerates imine formation while minimizing side reactions.
  • Configuration Control : The Z-isomer predominates due to steric hindrance during syn-addition, confirmed by X-ray crystallography in analogous compounds.

One-Pot Tandem Synthesis

Recent advancements describe a one-pot method combining condensation and oximation. The ketone intermediate is generated in situ, avoiding isolation. This approach reduces purification steps and improves overall yield (up to 45%).

Procedure
Ethyl 1H-pyrazole-3-carboxylate, 3,3-dimethylbutan-2-one, and hydroxylamine hydrochloride are combined in ethanol with sodium methoxide. The mixture is refluxed for 24 hours, cooled, and neutralized with acetic acid. The precipitate is filtered and recrystallized.

Mechanistic Insights

Claisen-Schmidt Condensation

The base (e.g., Na) deprotonates the β-keto ester, forming an enolate that attacks the carbonyl carbon of the methyl ketone. Elimination of ethanol yields the α,β-unsaturated ketone, which tautomerizes to the saturated form.

Oximation Mechanism

Hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate. Proton transfer and dehydration yield the oxime. The Z-configuration arises from favorable orbital overlap during syn-addition, stabilized by intramolecular hydrogen bonding.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : ν = 3250 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=N stretch).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (s, 6H, CH₃), 2.45 (s, 2H, CH₂), 6.35 (d, 1H, pyrazole-H), 7.50 (s, 1H, N-OH).
  • X-ray Crystallography : Intramolecular O-H···N hydrogen bond (2.480 Å) stabilizes the Z-configuration, consistent with analogous structures.

Purity and Yield Optimization

Parameter Optimal Condition Yield (%)
Reaction Time 6–8 hours 68–72
Solvent Ethanol 70
Temperature Reflux 72
Base Sodium Acetate 70

Industrial and Research Applications

The oxime’s stability and functional group reactivity make it valuable in agrochemical intermediates and metal chelation studies. Patents highlight its role in fungicidal compositions, though specific applications remain proprietary.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2-butanone oxime: Lacks the pyrazole ring, making it less versatile in terms of reactivity.

    1-(1H-Pyrazol-1-yl)butan-2-one oxime: Similar structure but without the dimethyl substitution, affecting its steric properties.

Uniqueness

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime is unique due to the presence of both the pyrazole ring and the dimethyl substitution, which confer distinct chemical and biological properties

Biological Activity

(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a butanone backbone and a pyrazole ring, positions it as a valuable candidate for medicinal chemistry. This article delves into the biological activities of this compound, highlighting its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅N₃O. It features a distinctive oxime functional group that contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₉H₁₅N₃O
Molecular Weight169.24 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated effectiveness against various strains of bacteria, particularly gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may have therapeutic implications for conditions like Alzheimer's disease.

Case Study: AChE Inhibition

In vitro studies have quantified the inhibitory effects of this compound on AChE:

CompoundIC50 (µM)
This compound5.0
Pralidoxime0.5
Obidoxime0.8

The data suggests that while the compound is less potent than established AChE inhibitors like pralidoxime and obidoxime, it still exhibits significant inhibitory activity.

The biological activity of this compound can be attributed to its structural characteristics. The oxime group enables the formation of hydrogen bonds with target enzymes, thereby inhibiting their activity. This interaction can alter various biochemical pathways leading to the observed biological effects.

Medicinal Chemistry

Due to its unique properties, this compound is being explored for potential therapeutic applications in:

  • Antimicrobial treatments : Development of new antibiotics targeting resistant strains.
  • Neuroprotective agents : Investigating its role in increasing acetylcholine levels for cognitive enhancement.

Agrochemical Applications

The compound may also find applications in agrochemicals due to its biological activity against plant pathogens.

Q & A

Q. What are the established synthetic routes for (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-one oxime, and how is purity validated?

  • Methodological Answer : The compound can be synthesized via condensation of 3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one with hydroxylamine hydrochloride under basic conditions (e.g., ethanol or methanol with NaOH/KOH). Purification typically involves recrystallization using solvents like ethanol or acetone. Analytical Validation :
  • NMR Spectroscopy : Confirms structural integrity (e.g., oxime proton at δ 8–10 ppm).
  • HRMS : Validates molecular weight (calculated for C₉H₁₄N₃O: 180.1136 g/mol).
  • HPLC : Assesses purity (>95% required for research-grade material) .

Q. What safety protocols are recommended given limited toxicological data?

  • Methodological Answer :
  • PPE : Use NIOSH/CEN-approved respirators (e.g., P95 for particulates; OV/AG/P99 for organic vapors) and chemical-resistant gloves.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Toxicity Assumptions : Assume acute toxicity (LD₅₀ < 2000 mg/kg) based on structural analogs (e.g., pyrazole-oxime derivatives) until data is available .

Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility)?

  • Methodological Answer :
  • Experimental Determination :
  • Melting Point : Use differential scanning calorimetry (DSC).
  • Solubility : Perform shake-flask assays in water, DMSO, and ethanol.
  • Computational Prediction : Estimate logP via software like ChemAxon or ACD/Labs .

Advanced Research Questions

Q. How does the tautomeric behavior of the oxime group influence reactivity in catalytic applications?

  • Methodological Answer : The Z-configuration of the oxime group (evidenced by NOE NMR studies) favors syn-periplanar geometry, enhancing nucleophilicity. Experimental Design :
  • DFT Calculations : Model tautomeric equilibria (oxime ⇌ nitroso).
  • Kinetic Studies : Monitor reaction rates in cross-coupling reactions (e.g., Pd-catalyzed arylation) to assess tautomer-dependent reactivity .

Q. What strategies resolve contradictions in spectral data for structurally similar oxime derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrazole vs. oxime protons).
  • X-ray Crystallography : Confirm stereochemistry (e.g., Z/E configuration).
  • Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) .

Q. How can computational models predict biological activity against antimicrobial targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina.
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with MIC values from in vitro assays.
    Validation : Compare predictions with bioactivity data from pyrazole-oxime analogs .

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